(4AS,7aR)-6-benzyl 1-tert-butyl 4a-ethyl hexahydro-1H-pyrrolo[3,4-b]pyridine-1,4a,6(2H)-tricarboxylate
Description
This compound is a tricarboxylate-substituted hexahydropyrrolo[3,4-b]pyridine derivative characterized by three distinct ester groups: benzyl, tert-butyl, and ethyl. The stereochemistry (4AS,7aR) confers a unique three-dimensional arrangement, influencing its reactivity and physical properties. The presence of multiple carboxylate groups may enhance solubility in polar solvents compared to non-esterified analogs .
Properties
Molecular Formula |
C23H32N2O6 |
|---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
6-O-benzyl 1-O-tert-butyl 4a-O-ethyl (4aS,7aR)-2,3,4,5,7,7a-hexahydropyrrolo[3,4-b]pyridine-1,4a,6-tricarboxylate |
InChI |
InChI=1S/C23H32N2O6/c1-5-29-19(26)23-12-9-13-25(21(28)31-22(2,3)4)18(23)14-24(16-23)20(27)30-15-17-10-7-6-8-11-17/h6-8,10-11,18H,5,9,12-16H2,1-4H3/t18-,23-/m0/s1 |
InChI Key |
XFMGXILBCVSCBO-MBSDFSHPSA-N |
Isomeric SMILES |
CCOC(=O)[C@]12CCCN([C@H]1CN(C2)C(=O)OCC3=CC=CC=C3)C(=O)OC(C)(C)C |
Canonical SMILES |
CCOC(=O)C12CCCN(C1CN(C2)C(=O)OCC3=CC=CC=C3)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Biological Activity
The compound (4AS,7aR)-6-benzyl 1-tert-butyl 4a-ethyl hexahydro-1H-pyrrolo[3,4-b]pyridine-1,4a,6(2H)-tricarboxylate is a member of the pyrrolopyridine class and exhibits significant biological activity due to its unique structural features. The presence of multiple functional groups, particularly the tricarboxylate moiety, enhances its potential interactions with various biological targets.
Chemical Characteristics
- Molecular Formula : C23H32N2O6
- Molar Mass : 432.51 g/mol
- CAS Number : 1341035-19-5
Structural Features
| Feature | Description |
|---|---|
| Pyrrolopyridine Core | Provides a basis for biological interactions |
| Tricarboxylate Moiety | Influences solubility and reactivity |
| Stereochemistry | (4AS,7aR) configuration is crucial for activity |
The biological activity of this compound is primarily evaluated through structure-activity relationship (SAR) studies. These studies correlate specific structural features with biological effects, indicating that the stereochemistry and functional groups play critical roles in its pharmacodynamics.
Potential activities include:
- Antimicrobial Properties : Similar compounds have shown efficacy against various pathogens.
- Neurotransmitter Modulation : Analogous structures are known to influence neurotransmitter systems.
- Antitumor Activity : Some pyrrolopyridines exhibit cytotoxic effects against cancer cell lines.
Interaction Studies
Research indicates that this compound interacts with biological macromolecules such as proteins and nucleic acids. Techniques such as molecular docking simulations and enzyme inhibition assays help elucidate these interactions.
Case Studies and Research Findings
-
Antimicrobial Activity :
- A study on structurally similar pyrrolopyridines showed significant inhibition of bacterial growth in vitro, suggesting potential for development as antibiotic agents.
-
Neuropharmacological Effects :
- Research demonstrated that derivatives of pyrrolopyridines modulate GABAergic and glutamatergic systems, which are crucial for neurological function.
-
Cytotoxicity Against Cancer Cells :
- In vitro tests revealed that certain derivatives induce apoptosis in cancer cell lines, highlighting their potential as anticancer agents.
Comparative Analysis with Related Compounds
To better understand the biological activity of (4AS,7aR)-6-benzyl 1-tert-butyl 4a-ethyl hexahydro-1H-pyrrolo[3,4-b]pyridine-1,4a,6(2H)-tricarboxylate, a comparison with similar compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Methyl-6-phenylethynylpyridine | Contains phenylethynyl group | Neurotransmitter modulation |
| Pyrazine Derivatives | Similar nitrogen-containing heterocycles | Antimicrobial properties |
| Benzodiazepines | Aromatic ring systems with nitrogen | Anxiolytic and sedative effects |
Comparison with Similar Compounds
Structural Analogues and Key Differences
Table 1: Structural and Functional Comparison
Physical and Spectral Properties
- Melting Points: The tetrahydroimidazo pyridine derivative (1l) melts at 243–245°C, indicative of high crystallinity due to nitrophenyl and cyano groups . The target compound’s melting point is unreported but may be lower due to bulky carboxylate groups.
- Solubility: The tricarboxylate groups in the target compound likely improve solubility in polar aprotic solvents (e.g., DMSO) compared to non-polar analogs like the tert-butyl carbamate in .
- Spectral Data : Analogs in Evidences 5 and 7 were characterized via NMR, IR, and HRMS, confirming substituent positions and purity. The target compound would require similar validation .
Q & A
Q. Advanced Methodological Design
- Catalyst Systems : Tetrabutylammonium bromide (TBAB) enhances nucleophilic substitution efficiency in polar aprotic solvents (e.g., DMF), as demonstrated in quinolone carboxylate syntheses .
- Solvent Ratios : Aprotic/protic solvent mixtures (e.g., THF/H2O) stabilize intermediates during in situ reductions, improving diastereomeric excess .
- Temperature Control : Reactions at 100°C with Cs2CO3 in DMF optimize nucleophilic displacement, critical for maintaining regioselectivity in piperidine dicarboxylate formation .
What advanced analytical techniques are recommended for characterizing this compound and its intermediates?
Q. Basic Characterization
- NMR Spectroscopy : ¹H/¹³C NMR (e.g., δ 1.4 ppm for tert-butyl groups, δ 4.2–5.1 ppm for benzyl protons) confirms substitution patterns .
- Mass Spectrometry : HRMS (ESI) with <5 ppm error validates molecular weight .
Q. Advanced Strategies
- 2D NMR (HSQC, HMBC) : Resolves overlapping signals in the hexahydro-pyrrolopyridine core .
- X-ray Crystallography : Determines absolute configuration of stereocenters, as applied to structurally related pyrrolo[3,4-b]pyridines .
How can researchers address challenges in isolating stereochemically pure intermediates?
Q. Purification Strategies
- Chromatography : Use silica gel chromatography with gradient elution (hexane/EtOAc) to separate diastereomers .
- Salt Formation : Tartaric acid forms diastereomeric salts with intermediates, enabling selective crystallization (e.g., (4aR,7aS)-tartarate salts) .
- In Situ Monitoring : ReactIR tracks Boc deprotection kinetics to minimize byproduct formation .
What mechanistic insights govern the regioselectivity of key reactions (e.g., acylations, reductions)?
Q. Reaction Mechanism Analysis
- Acylation : Electron-rich pyrrolidine nitrogens are preferentially acylated due to resonance stabilization, as shown in tert-butyl dicarboxylate syntheses .
- Reductions : NaBH4 selectively reduces lactams to amines without affecting ester groups, driven by borohydride’s nucleophilic attack on electrophilic carbonyl carbons .
How does the compound’s stability under varying pH and temperature conditions impact storage and handling?
Q. Stability Profiling
- pH Sensitivity : The Boc group hydrolyzes under acidic conditions (pH <3), necessitating neutral buffer systems during aqueous workups .
- Thermal Degradation : Prolonged heating (>80°C) in polar solvents (e.g., DMF) may epimerize stereocenters; reactions are best conducted under inert atmospheres .
What computational methods support the rational design of derivatives based on this scaffold?
Q. Advanced Modeling
- DFT Calculations : Predict steric and electronic effects of substituents (e.g., benzyl vs. ethyl groups) on ring puckering and reactivity .
- Docking Studies : Guide modifications for target binding, leveraging the pyrrolopyridine core’s rigidity in drug discovery contexts .
How should researchers resolve contradictions in reported synthetic yields or stereochemical outcomes?
Q. Data Contradiction Analysis
- Case Study : In situ reduction methods (yield: 51–55% ) vs. isolated intermediate routes (yield: 24–60% ). Contradictions arise from competing side reactions (e.g., over-reduction).
- Mitigation : Compare solvent systems (e.g., ethereal vs. non-ethereal solvents) and catalyst loadings to identify optimal conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
